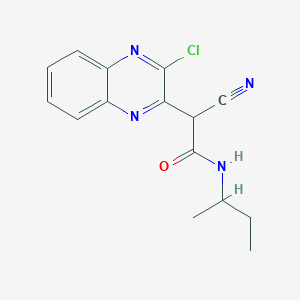
N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiolane ring with a dioxo substitution, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine typically involves the reaction of 3-aminothiolane with appropriate reagents to introduce the dioxo functionality. One common method involves the use of strong bases to facilitate the reaction between the amine group and carbon disulfide, followed by oxidation to introduce the dioxo groups . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Solvent selection and reaction optimization are critical to achieving high yields and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine involves its interaction with specific molecular targets. The dioxo functionality can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing their activity. The thiolane ring provides structural rigidity, which can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate: Shares the dioxothiolan ring but differs in its functional groups and applications.
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives: These compounds have similar structural features but are used primarily as antifungal agents.
Uniqueness
N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is unique due to its specific combination of the dioxothiolan ring and amino acid functionality. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-5(7(9)10)8-6-2-3-13(11,12)4-6/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBCAVCPRSRWDL-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1CCS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B7792161.png)

![(S)-3-phenyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792173.png)
![(S)-3-(2-(methylthio)ethyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B7792187.png)






![7-hydroxy-3-[2-(trifluoromethoxy)phenyl]-2H-chromen-2-one](/img/structure/B7792253.png)
![[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B7792265.png)
![2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B7792272.png)
![(2S)-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B7792284.png)
